c(his-D-phe-arg-trp-Aoc)

Description

Properties

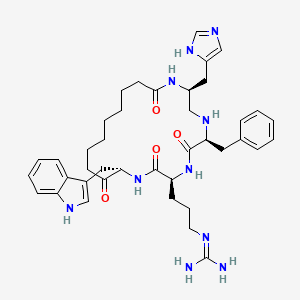

Molecular Formula |

C40H54N10O4 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

2-[3-[(3S,6S,9S,20S)-6-benzyl-9-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,11,19-tetraoxo-1,4,7,10-tetrazacycloicos-3-yl]propyl]guanidine |

InChI |

InChI=1S/C40H54N10O4/c41-40(42)44-19-11-16-33-38(53)50-34(21-28-23-45-32-15-10-9-14-31(28)32)36(51)17-7-2-1-3-8-18-37(52)48-30(22-29-24-43-26-47-29)25-46-35(39(54)49-33)20-27-12-5-4-6-13-27/h4-6,9-10,12-15,23-24,26,30,33-35,45-46H,1-3,7-8,11,16-22,25H2,(H,43,47)(H,48,52)(H,49,54)(H,50,53)(H4,41,42,44)/t30-,33-,34-,35-/m0/s1 |

InChI Key |

VFJZBZLGBBBPQI-RONNFESSSA-N |

Isomeric SMILES |

C1CCCC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC[C@@H](NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1CCCC(=O)C(NC(=O)C(NC(=O)C(NCC(NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Synthetic Methodologies and Precision Chemical Modifications of C His D Phe Arg Trp Aoc and Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques for Cyclic Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear peptide precursors of cyclic peptides like c(His-D-Phe-Arg-Trp-Aoc). bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com This approach simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com

Fluorenylmethyloxycarbonyl (Fmoc)-Based Chemistry for Chain Elongation

The most prevalent strategy for SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids. nih.govmdpi.com Fmoc-based chemistry is favored due to its mild deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups. bachem.commdpi.com The typical cycle for chain elongation involves:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a weak base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comgoogle.com

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc by-products. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or uronium/aminium salts like HATU. google.compeptide.com

Washing: A final series of washes removes any unreacted reagents and by-products, preparing the peptide for the next coupling cycle. bachem.com

This cyclical process is repeated until the desired linear peptide sequence is fully assembled. The choice of resin is also critical; for instance, a Rink-Amide resin can be used to generate a C-terminal amide upon final cleavage, a common feature in bioactive peptides. acs.org

Strategies for On-Resin and Off-Resin Peptide Cleavage and Purification

Once the linear peptide is assembled, the next crucial step is cyclization, which can be performed either while the peptide is still attached to the resin (on-resin) or after it has been cleaved from the support (off-resin).

On-Resin Cyclization: This approach is often preferred as the pseudo-dilution effect of the resin support minimizes intermolecular side reactions, such as dimerization or polymerization. universiteitleiden.nl For on-resin cyclization, the peptide must be anchored to the resin via a side chain of one of its amino acids, leaving the N- and C-termini free to react with each other. researchgate.netbiotage.com This requires the use of an amino acid with a trifunctional nature, where the side chain can be orthogonally protected and used for resin attachment. universiteitleiden.nl

Off-Resin (Solution-Phase) Cyclization: In this strategy, the fully protected or partially protected linear peptide is first cleaved from the resin. universiteitleiden.nlresearchgate.net Cyclization is then carried out in solution, which requires high-dilution conditions to favor the intramolecular reaction over intermolecular reactions. universiteitleiden.nl While this method can sometimes lead to higher yields for certain peptides, it can also be more prone to the formation of cyclic oligomers. peptide.com A common approach involves using a highly acid-labile resin, like 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide while keeping the side-chain protecting groups intact. nih.govresearchgate.net

Cleavage and Purification: The final step is the cleavage of the cyclic peptide from the resin (for on-resin strategies) and the removal of any remaining side-chain protecting groups. This is typically achieved using a strong acid "cocktail," most commonly trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. universiteitleiden.nlsigmaaldrich.com Purification of the crude cyclic peptide is then performed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Cyclization Approaches for c(His-D-Phe-Arg-Trp-Aoc) and Its Derivatives

The method of cyclization plays a pivotal role in defining the final conformation and, consequently, the biological activity of the peptide.

Lactam Bridge Formation via Side-Chain Linkage (e.g., Asp-Lys)

A prevalent method for peptide cyclization is the formation of a lactam bridge, which is an amide bond formed between the side chains of two amino acids. scitide.comeurogentec.com This is particularly relevant for analogues of c(His-D-Phe-Arg-Trp-Aoc) that are based on scaffolds like melanotan II (MTII), which features a lactam bridge between an aspartic acid (Asp) and a lysine (B10760008) (Lys) residue. acs.org This side-chain to side-chain cyclization imparts significant conformational rigidity to the peptide, which can enhance its stability and binding affinity for its target receptor. scitide.comnih.gov

The synthesis of such analogues involves the use of orthogonally protected Asp and Lys residues. For example, the side-chain carboxyl group of Asp might be protected with an allyl ester, while the side-chain amino group of Lys is protected with a group like Mtt (4-methyltrityl). nih.govgoogle.com These protecting groups can be selectively removed on-resin, allowing for the formation of the lactam bridge using standard peptide coupling reagents. mdpi.com

| Parameter | Description | Relevance to c(His-D-Phe-Arg-Trp-Aoc) Analogues |

| Bond Type | Amide bond (Lactam) | Forms a stable, rigidifying linkage within the peptide backbone. |

| Reacting Residues | Typically an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) amino acid. | In many melanocortin analogues, this involves an Asp-Lys linkage. acs.org |

| Synthetic Strategy | Requires orthogonal side-chain protecting groups that can be selectively removed. | Allows for specific on-resin or off-resin cyclization. |

| Effect on Structure | Induces conformational constraint, often stabilizing secondary structures like β-turns. nih.gov | This constraint is crucial for high-affinity receptor binding. |

Metal-Coordination Cyclization Strategies for Enhanced Stability

An emerging and powerful strategy for peptide cyclization involves the use of metal coordination. uwo.caresearchgate.net This approach utilizes the ability of certain amino acid side chains, such as the imidazole (B134444) ring of histidine, to coordinate with a metal ion, thereby inducing a turn in the peptide backbone and creating a cyclic structure. uwo.carsc.org This method can produce "metal foldamers," where the metal acts as a central organizing core. uwo.ca

For peptides containing histidine, like c(His-D-Phe-Arg-Trp-Aoc), this strategy is particularly attractive. Rhenium (Re) and technetium-99m (99mTc) are metals that have been explored for this purpose. uwo.ca The stable, non-radioactive rhenium is often used as a surrogate for the diagnostic radioisotope 99mTc to characterize the resulting metallopeptide's structure. uwo.ca The coordination of the metal can enhance the stability of the peptide and can also be exploited for imaging applications. rsc.org For example, iridium(III) complexes have been used to create stapled metallopeptides by coordinating with two histidine residues. rsc.org

| Cyclization Method | Key Features | Potential Advantages |

| Lactam Bridge | Covalent amide bond formation. scitide.com | High stability, well-established chemistry. |

| Metal Coordination | Non-covalent coordination to a metal center. uwo.ca | Can introduce novel photophysical properties and enhance stability. |

Incorporation of Non-Canonical Amino Acids and Their Synthetic Implications

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a key strategy for modulating their pharmacological properties. nih.govanu.edu.au This can include D-amino acids (like the D-Phe in c(His-D-Phe-Arg-Trp-Aoc)), N-methylated amino acids, or β-amino acids. acs.orgnih.govnih.gov The incorporation of ncAAs can lead to peptides with improved stability against enzymatic degradation, enhanced receptor selectivity, and better bioavailability. researchgate.net

However, the synthesis of peptides containing ncAAs presents unique challenges. The chemical synthesis via SPPS is often the most robust method, as it is not limited by the constraints of the cellular translational machinery. mdpi.comnih.gov During SPPS, the desired ncAA, appropriately protected, is incorporated into the peptide chain in the same manner as canonical amino acids. researchgate.net For instance, the synthesis of analogues of the Ac-His-D-Phe-Arg-Trp-NH2 sequence has been successfully achieved with the incorporation of various β³-amino acids. nih.gov Similarly, N-methylated amino acids have been incorporated into melanocortin analogues to improve their properties. acs.org

The synthetic implications include the need to first synthesize the ncAA monomer with the correct protecting groups, which can be a multi-step process in itself. anu.edu.au Furthermore, the coupling efficiency of sterically hindered ncAAs may be lower, requiring optimized coupling conditions or longer reaction times.

| Non-Canonical Amino Acid Type | Example in Analogues | Synthetic Consideration | Impact on Peptide Properties |

| D-Amino Acids | D-Phe in c(His-D-Phe-Arg-Trp-Aoc) | Commercially available as Fmoc-protected derivatives. | Induces specific secondary structures, increases proteolytic stability. |

| N-Methylated Amino Acids | N-Me-Arg, N-Me-Trp in MTII analogues acs.org | Can be incorporated using pre-synthesized N-methylated monomers or via on-resin methylation. acs.orgnih.gov | Reduces hydrogen bonding capacity, can improve membrane permeability. nih.gov |

| β-Amino Acids | β³hTrp in Ac-His-D-Phe-Arg-Trp-NH2 analogues nih.gov | Requires synthesis of the β-amino acid monomer. | Alters backbone conformation, can lead to enhanced receptor selectivity. nih.gov |

| Aza-Amino Acids | Aza-Phe in Ac-His-D-Phe-Arg-Trp-NH2 analogues nih.gov | Synthesized from N'-alkyl fluoren-9-ylmethyl carbazates. nih.gov | Promotes β-turn conformations. nih.gov |

Role of D-Phenylalanine (D-Phe) in Peptide Design and Stability Enhancement

The incorporation of non-natural D-amino acids, particularly D-Phenylalanine (D-Phe), is a critical strategy in the design of robust and effective peptide analogues such as c(His-D-Phe-Arg-Trp-Aoc). The substitution of the naturally occurring L-Phenylalanine with its D-enantiomer confers significant advantages, primarily by enhancing the peptide's stability against enzymatic degradation. nih.govnih.govmdpi.comptfarm.pl Native peptides are often susceptible to rapid breakdown by proteases in the body, which limits their therapeutic and diagnostic utility. nih.govmdpi.com The introduction of a D-amino acid creates a peptidomimetic that is less recognizable to these enzymes, thereby increasing its biological half-life. nih.govmdpi.comptfarm.pl

The core pharmacophore sequence "His-Phe-Arg-Trp" is essential for the biological activity of melanocortin agonists, which bind to melanocortin receptors (MCRs). nih.govnih.govnih.gov Research has shown that replacing L-Phe with D-Phe in this sequence not only preserves but can even enhance the peptide's potency and receptor binding affinity. nih.govptfarm.plnih.gov For instance, the resulting analogue often exhibits increased potency at melanocortin receptors. nih.govptfarm.pl This enhancement is attributed to the altered conformational constraints imposed by the D-amino acid, which can lead to a more favorable orientation for receptor interaction. mdpi.com

Furthermore, the hydrophobic nature of the phenyl ring in D-Phe contributes to improved transport properties across cellular membranes. ptfarm.pl In the context of the cyclic peptide c(His-D-Phe-Arg-Trp-Aoc), the presence of D-Phe is integral to maintaining the structural integrity and biological activity necessary for its function, for example, in targeting the melanocortin 1 receptor (MC1R) which is overexpressed in melanoma. nih.gov The minimal sequence required for binding and activity is Ac-His-D-Phe-Arg-Trp-NH2, which serves as a foundational template for designing more potent and selective analogues. nih.gov

Integration of 8-Aminooctanoic Acid (Aoc) as a Structural Modifier and Linker Component

8-Aminooctanoic acid (Aoc) serves as a versatile component in the design of peptide-based molecules like c(His-D-Phe-Arg-Trp-Aoc), acting as both a structural modifier and a linker. nih.govsnmjournals.orgnih.gov As a linker, Aoc provides a hydrocarbon spacer that can be used to connect the peptide to other functional moieties, such as chelating agents for radiolabeling, without significantly impairing the peptide's receptor binding affinity. snmjournals.orgnih.gov The length and lipophilic nature of the Aoc linker can influence the pharmacokinetic properties of the resulting conjugate. snmjournals.org

The choice of linker is crucial as it can dramatically affect the biodistribution and tumor targeting capabilities of the peptide. nih.govmdpi.com While in some cases a more hydrophilic linker like polyethylene (B3416737) glycol (PEG) might be preferred to reduce non-specific organ uptake, the lipophilic Aoc linker has demonstrated clear advantages in specific contexts, highlighting its importance as a tool for fine-tuning peptide characteristics. nih.govsnmjournals.orgmdpi.com The integration of Aoc can thus be a key determinant in the successful design of peptide-based research probes and potential therapeutic agents.

Chemical Conjugation Strategies for Research Probes

Linkage to Bifunctional Chelating Agents (e.g., NOTA, DOTA, HYNIC) for Radiochemistry Applications

The development of peptide-based radiopharmaceuticals for imaging and therapy relies on the stable conjugation of a radionuclide to the peptide. This is achieved through the use of bifunctional chelating agents (BFCAs), which have a functional group for covalent attachment to the peptide and a cage-like structure to securely coordinate a radiometal. mdpi.commdpi.com Common BFCAs used in conjunction with c(His-D-Phe-Arg-Trp-Aoc) analogues include NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and HYNIC (hydrazinonicotinamide). nih.govsnmjournals.orgmdpi.com

These chelators are typically attached to the N-terminus of the peptide, often via a linker like Aoc or Gly-Gly. nih.govsnmjournals.org The choice of chelator depends on the radiometal to be used. For instance, DOTA is versatile and can chelate a wide range of radiometals including 111In, 68Ga, 177Lu, and 64Cu. nih.govsnmjournals.orgmdpi.com NOTA is also highly versatile and is particularly well-suited for 68Ga and 64Cu. nih.govmdpi.com HYNIC is commonly used for labeling with 99mTc, a widely available radionuclide for single-photon emission computed tomography (SPECT). nih.govsnmjournals.orgmdpi.com

The conjugation of these BFCAs to α-MSH analogues has been extensively studied for melanoma imaging. nih.govsnmjournals.org For example, DOTA- and NOTA-conjugated peptides have been successfully labeled with various radiometals for both SPECT and positron emission tomography (PET) imaging of melanoma. nih.govsnmjournals.orgmdpi.com The resulting radiolabeled peptides have demonstrated high affinity for the MC1R and have shown promise in preclinical and clinical settings for detecting melanoma metastases. snmjournals.orgmdpi.com The stability of the radiometal-chelator complex is crucial to prevent the release of the radionuclide in vivo, which could lead to non-specific radiation exposure and poor image quality. pnas.org

Impact of Polyethylene Glycol (PEG) and Aoc Linkers on Peptide Characteristics in Research Systems

PEG linkers are hydrophilic and can improve the solubility and circulation half-life of the peptide conjugate. nih.govmdpi.combroadpharm.com This can lead to reduced non-specific uptake in organs like the kidneys and liver, thereby improving the tumor-to-background ratio in imaging studies. nih.govmdpi.com For instance, in studies with α-MSH analogues, the introduction of a PEG linker resulted in lower renal uptake compared to an Aoc linker. nih.govmdpi.com

Conversely, the more lipophilic Aoc linker has been shown to enhance tumor uptake in certain peptide systems. snmjournals.orgnih.govsnmjournals.org In a direct comparison of 99mTc-labeled α-MSH analogues, the peptide with the Aoc linker exhibited significantly higher melanoma uptake than the one with a PEG linker. snmjournals.org However, in another study using a different chelator and radiometal (64Cu-NOTA), the PEGylated peptide showed higher tumor uptake than the Aoc-containing counterpart. mdpi.com These findings highlight that the interplay between the peptide, linker, chelator, and radiometal is complex, and the optimal linker choice is context-dependent.

The following table summarizes the comparative effects of PEG and Aoc linkers on the biodistribution of different radiolabeled α-MSH peptide analogues:

| Radiotracer | Linker | Tumor Uptake (%ID/g at 2h) | Renal Uptake (%ID/g at 2h) | Reference |

| 99mTc(EDDA)-HYNIC-Nle-CycMSHhex | Aoc | 22.3 ± 1.72 | 6.8 ± 1.1 | snmjournals.org |

| 99mTc(EDDA)-HYNIC-Nle-CycMSHhex | PEG2 | 14.32 ± 2.82 | 3.9 ± 0.6 | snmjournals.org |

| 64Cu-NOTA-Nle-CycMSHhex | Aoc | ~8 | ~8 | mdpi.com |

| 64Cu-NOTA-Nle-CycMSHhex | PEG2 | ~20 | ~6.4 | mdpi.com |

| 99mTc(CO)3-NOTA-Nle-CycMSHhex | Aoc | ~20 | ~1.1 | nih.gov |

| 99mTc(CO)3-NOTA-Nle-CycMSHhex | PEG2 | ~31.9 | ~1.7 | nih.gov |

This data illustrates that while both PEG and Aoc linkers can be effectively used in the design of peptide-based probes, their impact on the final characteristics of the molecule can vary, necessitating careful optimization for each specific application.

Conformational Analysis and Biophysical Characterization of Cyclic Peptide Structures

Spectroscopic Methods for Conformational Elucidation (e.g., Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) Spectroscopy)

Spectroscopic techniques are indispensable tools for elucidating the conformational properties of peptides in solution. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide detailed insights into the secondary structure and three-dimensional arrangement of cyclic peptides.

Circular Dichroism (CD) Spectroscopy is highly sensitive to the chiral environment of the peptide backbone and can readily distinguish between different types of secondary structures such as α-helices, β-sheets, and random coils. nih.govgoogle.com For instance, the CD spectrum of a peptide adopting an α-helical conformation will exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 195 nm. In contrast, β-sheet structures typically show a negative band around 218 nm and a positive band around 195 nm. The presence of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan can contribute to the CD spectrum in the amide region, which may require correction for accurate secondary structure analysis. nih.gov The stereochemistry of the amino acids also significantly influences the CD spectrum; for example, peptides with D-amino acids will exhibit mirror-image spectra compared to their all-L-amino acid enantiomers. researchgate.net

Table 1: Spectroscopic Data for Conformational Analysis of Peptides

| Spectroscopic Technique | Information Obtained | Typical Application for c(his-D-phe-arg-trp-Aoc) |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Determination of the overall fold and the influence of the D-Phe and Aoc spacer on the secondary structure. |

| NMR Spectroscopy (¹H, ¹³C) | Atom-level 3D structure, dihedral angles, inter-proton distances | Detailed structural elucidation, identification of specific turns and folds, and characterization of intramolecular interactions. |

| COSY/TOCSY | Through-bond proton correlations for residue assignment | Assignment of ¹H resonances for His, D-Phe, Arg, Trp, and Aoc. |

| NOESY | Through-space proton-proton distances (<5 Å) | Determination of the 3D structure and the proximity of specific residues, such as Arg and Trp. |

Influence of Cyclization on Peptide Conformation and Conformational Flexibility

Cyclization dramatically reduces the conformational freedom of a peptide compared to its linear counterpart. researchgate.netmdpi.com This restriction in flexibility can pre-organize the peptide into a bioactive conformation, leading to increased receptor binding affinity and specificity. mdpi.comacs.org The process of cyclization often induces the formation of specific secondary structures, such as β-turns and β-sheets, which are crucial for molecular recognition. rsc.org The size of the cyclic ring and the sequence of amino acids are key factors that dictate the resulting conformation. For instance, cyclic hexapeptides have been shown to adopt various conformations, including figure-eight and planar structures, depending on the arrangement of L- and D-amino acids. acs.org Furthermore, cyclization can enhance the metabolic stability of peptides by protecting them from enzymatic degradation. mdpi.comacs.org

Conformational Effects of D-Amino Acids and Spacers like Aoc

The incorporation of non-natural amino acids, such as D-amino acids and spacers, is a common strategy to modulate the conformation and properties of cyclic peptides.

Investigating Intramolecular Interactions (e.g., Cation-π Interactions involving Arg and Trp residues)

The conformation of a cyclic peptide is further stabilized by a network of intramolecular, non-covalent interactions. Among these, the cation-π interaction is a significant force that can influence peptide and protein structure. nih.govresearchgate.net

A cation-π interaction is an electrostatic interaction between a positively charged group (cation), such as the guanidinium (B1211019) group of arginine, and the electron-rich face of an aromatic ring, like the indole (B1671886) ring of tryptophan. nih.govweizmann.ac.il The strength of this interaction is influenced by the nature of both the cation and the aromatic system, with the Arg-Trp interaction being one of the strongest. researchgate.netrsc.org In peptides, these interactions can contribute to the stability of specific secondary structures, such as α-helices and β-hairpins, with stabilization energies estimated to be around -0.4 to -0.5 kcal/mol. rsc.orgacs.org The presence of a cation-π interaction between Arg and Trp residues in c(his-D-phe-arg-trp-Aoc) would likely play a crucial role in defining its conformational preference, potentially by promoting a folded structure where these two residues are in close proximity. The investigation of such interactions can be carried out using NMR spectroscopy, by observing NOEs between the protons of the Arg side chain and the Trp indole ring, and through computational modeling. rsc.orgtandfonline.com The existence of this interaction can have functional implications, as cation-π interactions are frequently observed at protein-protein interfaces and are important for molecular recognition. nih.gov

Molecular Interactions and Receptor Pharmacology Studies in Vitro and Ex Vivo Focus

Quantitative Assessment of Receptor Binding and Functional Potency

The potency of melanocortin receptor ligands is quantitatively evaluated through receptor binding and functional assays. These assays determine key parameters such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which indicate the ligand's binding affinity and functional agonist or antagonist potency, respectively.

Studies on closely related cyclic peptides incorporating the His-D-Phe-Arg-Trp sequence and an 8-aminooctanoic acid (Aoc) linker have provided specific quantitative data. For instance, a derivative named HYNIC-Aoc-Nle-CycMSHhex demonstrated potent binding affinity. In competitive binding assays, this compound exhibited an IC50 value of 0.78 ± 0.13 nM in B16/F10 mouse melanoma cells. researchgate.netscience.gov In another study using M21 human melanoma cells, a similar analog showed an IC50 value of 0.48 ± 0.01 nM. researchgate.net

EC50 values, which measure the concentration required to elicit a half-maximal response (such as cAMP production), have been determined for various analogs of the core tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂. While specific EC50 data for the exact c(his-D-phe-arg-trp-Aoc) compound is not detailed in the provided sources, analogs show nanomolar agonist potency at several melanocortin receptors. mdpi.com For example, variations in the peptide structure can lead to compounds with full agonist activity and nanomolar potency at the mouse melanocortin 4 receptor (mMC4R). nih.gov

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| B16/F10 Mouse Melanoma | 0.78 ± 0.13 | researchgate.netscience.gov |

| M21 Human Melanoma | 0.48 ± 0.01 | researchgate.net |

Ligand binding assays are crucial for characterizing the interaction between peptides like c(his-D-phe-arg-trp-Aoc) and their receptors. These assays are frequently performed using recombinant cell lines that are engineered to stably express specific receptor subtypes.

Human Embryonic Kidney 293 (HEK293) cells are a common choice for these studies, as they can be transfected to express individual mouse or human melanocortin receptor subtypes (mMCRs or hMCRs). mdpi.comnih.gov This allows for the precise determination of a ligand's affinity and functional activity at each receptor in a controlled environment. mdpi.com For example, HEK293 cells stably expressing mMCRs have been used to assess the agonist and antagonist properties of various tetrapeptides. mdpi.com

In addition to HEK293 cells, melanoma cell lines that endogenously express the melanocortin 1 receptor (MC1R) are highly relevant. B16/F10 mouse melanoma cells and M21 human melanoma cells have been utilized in competitive binding assays to determine the IC50 values of related cyclic melanocortin peptides containing the Aoc linker. researchgate.netscience.gov

Receptor Subtype Specificity and Selectivity Profiling at Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)

The melanocortin system comprises five distinct G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, MC5R), each with unique physiological roles. arizona.edumdpi.com The core tetrapeptide sequence His-Phe-Arg-Trp is a known pharmacophore for MC1R, MC3R, MC4R, and MC5R. nih.govnih.gov The development of ligands with selectivity for a specific receptor subtype is a major goal in medicinal chemistry to achieve targeted therapeutic effects and minimize off-target actions. acs.org

The Ac-His-D-Phe-Arg-Trp-NH₂ template and its derivatives have been extensively studied to understand structure-activity relationships concerning receptor selectivity. nih.gov Modifications to this core sequence can dramatically alter the selectivity profile. For instance, substitutions at the Trp position can yield ligands with selectivity for the peripherally expressed MC1R and MC5R over the centrally expressed MC3R and MC4R. nih.gov Conversely, other modifications can result in potent agonism at the mMC4R while displaying partial agonist or antagonist behavior at the mMC3R. nih.gov While melanotan II (a related cyclic peptide) is a non-selective ligand, targeted modifications such as N-methylation have been shown to improve selectivity towards MC1R. acs.org The selectivity of c(his-D-phe-arg-trp-Aoc) would be dictated by its specific three-dimensional conformation and how it interacts with the distinct binding pockets of the different melanocortin receptor subtypes.

| Receptor | General Activity of the Pharmacophore | Potential for Selectivity | Reference |

|---|---|---|---|

| MC1R | Potent Agonist | Modifications can enhance selectivity. The receptor is noted to be more tolerant of substitutions compared to MC4R and MC5R. | nih.govacs.org |

| MC3R | Agonist/Antagonist | Highly sensitive to ligand structure; modifications can switch activity from agonism to antagonism. | mdpi.comnih.govnih.gov |

| MC4R | Potent Agonist | Often shows potent agonism, but selectivity can be engineered through structural changes. | mdpi.comnih.govnih.gov |

| MC5R | Agonist | Generally shows agonist activity, but potency can be significantly affected by ligand modifications. | nih.gov |

Mechanistic Investigations of Receptor Activation and Cellular Responses

Understanding how c(his-D-phe-arg-trp-Aoc) activates its target receptors and the subsequent cellular events is fundamental to its pharmacological profile. This involves studying the downstream signaling pathways and the fate of the peptide-receptor complex after binding.

The melanocortin receptors (MC1R, MC3R, MC4R, MC5R) are members of the Class A family of G-protein coupled receptors (GPCRs). arizona.edumdpi.com Upon agonist binding, these receptors undergo a conformational change that facilitates coupling to the stimulatory G-protein, Gαs. mdpi.com This activation of Gαs leads to the stimulation of the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govebi.ac.uk

The increase in intracellular cAMP concentration is a hallmark of melanocortin receptor activation. nih.govnih.gov This elevated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular substrates to produce the final physiological response. nih.gov Functional assays for melanocortin ligands, therefore, frequently involve quantifying cAMP production in receptor-expressing cells (like HEK293) to determine a compound's efficacy and potency. frontiersin.orgnih.gov

Following the binding of an agonist to its receptor on the cell surface, the resulting peptide-receptor complex is often internalized into the cell. This process is crucial for signal desensitization and can also serve as a mechanism to deliver conjugated cargoes into the cell. Studies on radiolabeled analogs of cyclic melanocortin peptides have provided insight into this process.

For a related compound, ⁹⁹ᵐTc(EDDA)-HYNIC-Aoc-Nle-CycMSHhex, internalization was observed in M21 human melanoma cells. researchgate.net After binding to the cell membrane, a significant portion of the radioactivity was found inside the cell, confirming that the peptide-receptor complex is internalized. researchgate.net The presence of multiple arginine residues in the peptide sequence is also significant, as arginine-rich peptides are known to be efficiently taken up by cells. nih.govfrontiersin.org The primary mechanism for the uptake of many arginine-rich peptides is macropinocytosis, an endocytic process that involves the formation of large vesicles. nih.govbeilstein-journals.org This process is often initiated by the interaction of the peptide with heparan sulfate (B86663) proteoglycans on the cell surface. mdpi.com

Kinetic Analysis of Ligand-Receptor Association and Dissociation

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation. These kinetic parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), determine the time a ligand resides on its receptor, a concept known as residence time (1/k_off). nih.govworktribe.com For G protein-coupled receptors (GPCRs) such as the melanocortin receptors, ligand-receptor residence time can be a critical determinant of in vivo efficacy and the duration of the biological response. nih.gov

While specific kinetic analysis for c(his-D-phe-arg-trp-Aoc) is not extensively documented in publicly available literature, the kinetic properties of structurally related melanocortin receptor ligands have been investigated. These studies provide a framework for understanding the likely kinetic profile of c(his-D-phe-arg-trp-Aoc). The core cyclic peptide structure, c(his-D-phe-arg-trp), is a well-established pharmacophore for melanocortin receptors, and the inclusion of a D-phenylalanine residue is known to increase stability. ut.eenih.gov The 8-aminooctanoic acid (Aoc) linker is a hydrocarbon spacer that can influence the pharmacokinetic and binding properties of the peptide. researchgate.netresearchgate.net

Studies on other melanocortin ligands have demonstrated that modifications to the core peptide sequence and the addition of linkers can significantly impact association and dissociation rates. For instance, research on novel fluorescent ligands for the melanocortin-4 receptor (MC4R) has provided specific kinetic data. nih.gov

Table 1: Kinetic Rate Constants of Reporter Ligands for the Melanocortin-4 Receptor (MC4R)

| Ligand | Association Rate Constant (k_on) (M⁻¹min⁻¹) | Dissociation Rate Constant (k_off) (min⁻¹) |

|---|---|---|

| UTBC101 | (2.0 ± 0.6) x 10⁷ | (4.6 ± 0.3) x 10⁻³ |

| UTBC102 | (1.9 ± 0.5) x 10⁷ | (1.0 ± 0.2) x 10⁻¹ |

Data sourced from a study on novel peptides for kinetic analysis of ligand binding to melanocortin-4 receptors. nih.gov

The data in Table 1 illustrates that while the association rates of these two ligands are quite similar, their dissociation rates differ significantly. nih.gov UTBC102, with its much higher dissociation rate, would have a shorter residence time at the receptor compared to UTBC101. nih.gov This highlights how subtle structural modifications can have a profound effect on the kinetics of the ligand-receptor interaction.

Furthermore, studies on melanotropin peptides have revealed unusually slow dissociation kinetics from the human melanocortin-1 receptor (hMC1R). For example, the superpotent analogue MT-II showed a dissociation rate four times slower than that of the native α-MSH. d-nb.info This prolonged receptor occupancy is thought to contribute to the extended biological activity observed for these peptides. d-nb.info

The cyclic nature of c(his-D-phe-arg-trp-Aoc), conferred by the Aoc linker bridging the peptide backbone, likely contributes to a conformationally constrained structure. Such pre-organization can lead to an increased association rate. d-nb.inforsc.org The flexibility and length of the Aoc linker itself can also play a crucial role. Studies on other receptor systems have shown that linker composition can modulate both association and dissociation rates. d-nb.info For c(his-D-phe-arg-trp-Aoc), the Aoc linker likely positions the "His-D-Phe-Arg-Trp" pharmacophore optimally within the binding pocket of the melanocortin receptor, potentially leading to a favorable association rate and a prolonged residence time due to a slow dissociation rate. While direct experimental values for c(his-D-phe-arg-trp-Aoc) are not available, the kinetic data from related melanocortin ligands suggest that its interaction with melanocortin receptors is likely to be characterized by a rapid association and a slow dissociation, contributing to a high affinity and prolonged signaling.

Structure Activity Relationship Sar Studies of C His D Phe Arg Trp Aoc Analogues

Systematic Amino Acid Substitutions and Their Impact on Receptor Binding and Selectivity

The potency and selectivity of melanocortin peptide analogues can be finely tuned by substituting individual amino acids within the core pharmacophore. nih.gov These modifications alter the electronic, steric, and hydrophobic properties of the ligand, thereby influencing its interaction with the binding pockets of different receptor subtypes.

The Histidine (His) residue is a key component of the melanocortin pharmacophore. Systematic substitutions at this position have been shown to significantly affect receptor selectivity. For instance, in studies on linear pentapeptide analogues of the core sequence, replacing the His residue with 2-aminotetraline-2-carboxylic acid (Atc) led to compounds with moderate selectivity for the human melanocortin-4 receptor (hMC4R) over the human melanocortin-1 receptor (hMC1R). nih.gov Further modifications, such as the introduction of Penta-5-BrAtc or Penta-5-Me2NAtc, yielded potent hMC4R agonists that were inactive at hMC1R, hMC3R, and hMC5R, highlighting the critical role of the His position in dictating receptor selectivity profiles. nih.gov Research indicates that the His position can be a determining factor for achieving MC4 versus MC3 receptor agonist selectivity. researchgate.net

The substitution of L-Phe with its D-enantiomer, D-Phenylalanine (D-Phe), is a common strategy that generally increases the potency of melanocortin peptides. nih.govresearchgate.net The D-Phe position has been extensively studied as a key site for modulating receptor selectivity and functional activity, particularly for differentiating between the closely related MC3 and MC4 receptors.

Researchers have explored a range of substitutions at the para position of the D-Phe phenyl ring. These modifications introduce diverse electronic and steric properties that can switch a compound's activity from agonist to antagonist at specific receptor subtypes. nih.gov For example, introducing a para-iodo (pI) substituent to the D-Phe residue in the Ac-His-D-Phe-Arg-Trp-NH₂ template resulted in an analogue with "mixed pharmacology." researchgate.netnih.gov This compound, Ac-His-D-Phe(p-I)-Arg-Trp-NH₂, acted as a potent full agonist at the mouse MC4 receptor (mMC4R) but was an antagonist or partial agonist at the mouse MC3 receptor (mMC3R). researchgate.netnih.gov This demonstrates that the D-Phe side chain is a crucial determinant for differentiating the molecular mechanisms of ligand interaction at MC3R versus MC4R. nih.gov

Substitutions with halogenated D-Phe derivatives, such as D-Phe(4-CF₃), have been shown to reduce the ability of tetrapeptides to activate MC3R and MC4R, leading to partial agonism or antagonism at these receptors. nih.govresearchgate.net This suggests that bulky or electron-withdrawing groups at this position can be exploited to design receptor-selective ligands. nih.gov The MC1R binding pocket appears to be more accommodating to modifications at the D-Phe position compared to other MCR subtypes. nih.gov

Table 1: Impact of D-Phe Position Modifications on Melanocortin Receptor Activity

| Modification in Ac-His-X-Arg-Trp-NH₂ Template | Receptor Activity at mMC3R | Receptor Activity at mMC4R | Reference |

| D-Phe | Agonist | Agonist | nih.gov |

| D-Phe(p-I) | Antagonist / Partial Agonist | Full Agonist | researchgate.netnih.gov |

| D-Phe(p-CF₃) | Reduced Agonist Activity | Reduced Agonist Activity | nih.govresearchgate.net |

| D-Nal(2') | Reduced Agonist Activity | Reduced Agonist Activity | nih.govresearchgate.net |

The Arginine (Arg) and Tryptophan (Trp) residues are also critical for receptor interaction. The positively charged guanidinium (B1211019) group of the Arg side chain is widely considered important for binding. researchgate.net Studies on the Ac-His-D-Phe-Arg-Trp-NH₂ template where the Arg residue was replaced by neutral, basic, or acidic amino acids showed that removal of the guanidinyl side chain universally leads to a decrease in potency across MC1R, MC3R, MC4R, and MC5R. researchgate.net However, this side chain is not considered absolutely critical for agonist activity itself. researchgate.net Replacing the Arg side chain with various urea (B33335) and thiourea-substituted moieties has been explored to probe the importance of the positive charge and the specific geometry of the guanidine (B92328) group for melanocortin activity. nih.gov

The Trp residue is also vital for high-potency binding. Modifications at this position within the tetrapeptide template can lead to dramatic changes in pharmacological profiles. nih.gov For instance, substitutions at the Trp position were found to cause up to a 9,700-fold decrease in potency at the MC4R and MC5R, while the MC1R was more tolerant, showing only up to a 220-fold change. nih.govresearchgate.net This suggests that the Trp position can be modified to design ligands with selectivity for peripheral receptors (MC1R, MC5R) over central ones (MC3R, MC4R). nih.gov

Influence of Cyclization Topology and Ring Size on Peptide Conformation and Pharmacological Profile

Cyclization is a key strategy used to enhance the biological activity and metabolic stability of peptides. mdpi.com By constraining the peptide backbone, cyclization reduces the number of available conformations, which can pre-organize the molecule into a bioactive state and improve binding affinity and receptor selectivity. rsc.orgmdpi.com

In c(His-D-Phe-Arg-Trp-Aoc), the cyclization is achieved via an amide bond between the N-terminus of Histidine and the C-terminus of the Aoc linker, which is itself connected to the C-terminus of Tryptophan. This head-to-tail cyclization strategy, incorporating the Aoc linker, defines a specific ring size and topology. The resulting macrocycle restricts the global motion of the peptide, forcing the pharmacophoric side chains into a more defined spatial arrangement. This conformational constraint is critical for presenting the His-Phe-Arg-Trp motif in an optimal orientation for receptor interaction. researchgate.net Different methods of cyclization, such as lactam bridges or the use of "click" chemistry to form triazole rings, have been shown to be effective in creating stable cyclic peptides with high receptor affinity. acs.orgresearchgate.net

Correlation between Conformational Bias and Observed Pharmacological Profiles

The pharmacological profile of a peptide analogue is a direct consequence of its preferred three-dimensional structure. The structural modifications discussed—amino acid substitutions and cyclization—work in concert to induce a "conformational bias," favoring a specific spatial arrangement of the key interacting residues.

There is a strong correlation between this induced conformation and the observed activity at different receptor subtypes. For example, it is hypothesized that endogenous melanocortin agonists adopt a β-turn conformation to present the His-Phe-Arg-Trp sequence for optimal receptor binding. researchgate.net The modifications in synthetic analogues aim to stabilize a similar or more selective conformation.

The "mixed pharmacology" observed in D-Phe(p-I) analogues is a clear example of this correlation. nih.gov The conformational changes induced by the para-iodo substitution are tolerated by the MC4R binding pocket, allowing for full agonism, but result in a steric or electronic clash within the MC3R binding pocket, leading to antagonism. researchgate.netnih.gov Conformational and electronic studies on related tetrapeptides have been used to propose biologically relevant conformations and determine the minimal structural requirements for eliciting a specific biological response, such as antifungal activity. nih.gov Therefore, the design of potent and selective analogues of c(His-D-Phe-Arg-Trp-Aoc) relies on a deep understanding of how to manipulate the peptide's structure to achieve a desired conformational bias, which in turn dictates its pharmacological profile.

Table 2: List of Compound Names Mentioned

| Abbreviation / Name | Full Name |

| c(His-D-Phe-Arg-Trp-Aoc) | cyclo(Histidyl-D-Phenylalanyl-Arginyl-Tryptophyl-8-Aminooctanoyl) |

| Atc | 2-aminotetraline-2-carboxylic acid |

| Penta-5-BrAtc | Not fully specified in sources |

| Penta-5-Me2NAtc | Not fully specified in sources |

| Ac-His-D-Phe-Arg-Trp-NH₂ | Acetyl-Histidyl-D-Phenylalanyl-Arginyl-Tryptophanamide |

| D-Phe(p-I) | para-iodo-D-Phenylalanine |

| D-Phe(4-CF₃) | 4-trifluoromethyl-D-Phenylalanine |

| D-Nal(2') | D-3-(2'-naphthyl)alanine |

| Aoc | 8-aminooctanoic acid |

| His | Histidine |

| D-Phe | D-Phenylalanine |

| Arg | Arginine |

| Trp | Tryptophan |

| hMC1R, hMC3R, hMC4R, hMC5R | human Melanocortin Receptors 1, 3, 4, 5 |

| mMC1R, mMC3R, mMC4R, mMC5R | mouse Melanocortin Receptors 1, 3, 4, 5 |

Computational Chemistry and Molecular Modeling of C His D Phe Arg Trp Aoc and Its Receptor Interactions

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding mode of a ligand when it interacts with a receptor molecule. nih.gov This technique is crucial for understanding the key intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-π stacking. nih.govmdpi.com

For peptides related to the His-D-Phe-Arg-Trp sequence, docking studies have been instrumental in rationalizing their binding affinity and selectivity for different melanocortin receptor subtypes (e.g., MC1R, MC3R, MC4R). nih.govnih.gov The process typically involves preparing the 3D structures of both the ligand, c(His-D-Phe-Arg-Trp-Aoc), and the target receptor, often obtained from homology modeling or cryogenic electron microscopy (cryo-EM). The docking algorithm then samples a vast number of possible conformations and orientations of the peptide within the receptor's binding pocket, scoring them based on a function that approximates the binding free energy. mdpi.com

Research findings on related melanocortin tetrapeptides reveal a conserved binding pattern where the core amino acids play distinct roles. mdpi.comnih.gov The Arginine (Arg) residue often forms a critical salt bridge with a conserved Aspartic Acid (Asp) residue in the receptor. The Phenylalanine (Phe) and Tryptophan (Trp) residues typically engage in hydrophobic and aromatic stacking interactions within transmembrane helices of the G protein-coupled receptor (GPCR). nih.govd-nb.info The Histidine (His) residue can also participate in hydrogen bonding or aromatic interactions. The 8-aminooctanoic acid (Aoc) linker, which induces cyclization, imposes significant conformational constraints on the peptide backbone, influencing its presentation to the receptor and thereby affecting both affinity and selectivity.

Table 1: Predicted Key Interactions in c(His-D-Phe-Arg-Trp-Aoc)-Receptor Complex

| Peptide Residue | Potential Interacting Receptor Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| His | Glutamic Acid (Glu), Asparagine (Asn) | Hydrogen Bond, Aromatic Stacking | nih.gov |

| D-Phe | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic, van der Waals | nih.gov |

| Arg | Aspartic Acid (Asp) | Salt Bridge, Hydrogen Bond | mdpi.com |

| Trp | Tryptophan (Trp), Phenylalanine (Phe) | π-π Stacking, Hydrophobic | nih.govd-nb.info |

| Aoc Linker | Transmembrane Helices | Conformational Constraint | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. acs.org For peptide analogues, 2D- and 3D-QSAR models are developed to predict the activity of novel compounds before their synthesis, saving time and resources.

The process begins with a dataset of peptides (the training set) for which the biological activity (e.g., binding affinity IC50, or functional efficacy EC50) has been experimentally measured. acs.org For each peptide, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices. acs.org A mathematical model is then generated that links these descriptors to the observed activity.

SAR studies on melanocortin peptides have shown that modifications to the core pharmacophore can dramatically alter activity and selectivity. For instance, substitutions at the D-Phe position can switch a compound from a receptor agonist to an antagonist. nih.govmdpi.com A QSAR model can quantify these relationships. For example, it might reveal that increasing the steric bulk or modifying the electronic properties at the D-Phe position correlates with a decrease in agonist potency at the MC3R but not the MC4R. mdpi.com The validity of a QSAR model is assessed using a separate test set of compounds and statistical metrics like the correlation coefficient (R²). acs.org

Table 2: Common Descriptors Used in Peptide QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented | Reference |

|---|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment | Charge distribution, polarity | acs.org |

| Steric / Size | Molecular Weight, van der Waals Volume, Radius of Gyration | Size and shape of the molecule | acs.org |

| Hydrophobicity | LogP (octanol/water partition coefficient), Polar Surface Area (PSA) | Solubility and membrane permeability | acs.org |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and structure | acs.org |

| Quantum Chemical | HOMO/LUMO energies | Chemical reactivity, electronic transitions | mdpi.com |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and charged groups—that are essential for a ligand to be recognized by a specific receptor. dovepress.com For the melanocortin system, the tetrapeptide sequence His-Phe-Arg-Trp is widely recognized as the core pharmacophore responsible for agonist activity. nih.govmdpi.com

Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). dovepress.com Once a pharmacophore model for a target like the MC4R is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. dovepress.com Molecules from the library that can conformationally match the pharmacophore's features are identified as "hits" and prioritized for further investigation, such as molecular docking or synthesis and biological testing. This approach is highly effective for discovering novel chemical scaffolds that mimic the binding mode of the original peptide but may possess more favorable drug-like properties.

Table 3: Pharmacophoric Features of the His-D-Phe-Arg-Trp Motif

| Residue | Pharmacophoric Feature | Role in Binding | Reference |

|---|---|---|---|

| His | Aromatic Ring, Hydrogen Bond Donor/Acceptor | Receptor recognition, orientation | nih.gov |

| D-Phe | Hydrophobic Group, Aromatic Ring | Occupies hydrophobic pocket, influences selectivity | nih.gov |

| Arg | Positive Ionizable Group, Hydrogen Bond Donor | Forms key electrostatic interaction (salt bridge) | mdpi.com |

| Trp | Aromatic Ring, Hydrogen Bond Donor | Engages in π-stacking, anchors ligand | nih.gov |

Free Energy Calculations for Understanding Binding Affinity Contributions

While molecular docking provides a qualitative prediction of binding modes and a rough estimate of affinity, free energy calculations offer a more rigorous and quantitative assessment of the binding affinity between a ligand and a receptor. aps.org These computationally intensive methods calculate the change in Gibbs free energy (ΔG) upon binding, which is directly related to the binding constant (Kb).

Table 4: Methods for Binding Free Energy Calculation

| Method | Description | Primary Use Case | Reference |

|---|---|---|---|

| Thermodynamic Integration (TI) | Calculates free energy difference by integrating the ensemble-averaged potential energy derivative along a non-physical path connecting two states. | High-accuracy prediction of relative binding affinities. | aps.org |

| Free Energy Perturbation (FEP) | Computes free energy change by "perturbing" one molecule into another through a series of small steps. | Predicting effects of small chemical modifications. | aps.org |

| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | An end-point method that combines molecular mechanics energy with solvation free energy calculations on snapshots from a molecular dynamics simulation. | Estimating absolute binding free energies and ranking compounds. | nih.gov |

In Silico Design Strategies for Novel Peptide Analogues with Targeted Properties

The ultimate goal of computational modeling in this context is the in silico design of novel peptide analogues with improved properties, such as higher receptor affinity, enhanced subtype selectivity, better metabolic stability, or a desired functional profile (e.g., agonist vs. antagonist). mdpi.com Insights gained from docking, QSAR, and free energy calculations are integrated to guide these design strategies.

Several strategies have been successfully applied to peptides based on the His-D-Phe-Arg-Trp core:

Side-Chain Modification: Systematically altering the amino acid side chains to probe the receptor's binding pocket. For example, substituting the D-Phe residue with other natural or unnatural aromatic amino acids has been shown to modulate selectivity between MC3R and MC4R. nih.govmdpi.com

Backbone Constraint: Introducing conformational rigidity into the peptide backbone. The cyclization via the Aoc linker in c(His-D-Phe-Arg-Trp-Aoc) is one such strategy. Further constraints, such as those targeting specific torsion angles (Ψ and χ), can lock the peptide into a bioactive conformation, leading to highly potent and selective ligands. nih.govmdpi.com

Scaffold Hopping and Bioisosteric Replacement: Using pharmacophore models to find completely new, non-peptide scaffolds that mimic the essential features of the original peptide. dovepress.com Alternatively, a part of the peptide, like the amide bond, can be replaced with a more stable bioisostere to improve pharmacokinetic properties. The use of a triazole linkage from "click" chemistry as a replacement for a standard lactam bridge is an example of this approach. researchgate.net

These computational design cycles, where new analogues are designed on the computer, synthesized, and then tested experimentally, with the results feeding back into the next design iteration, have proven to be a powerful paradigm for modern drug discovery. mdpi.com

Table 5: In Silico Design Strategies for Peptide Analogues

| Strategy | Objective | Example Application | Reference |

|---|---|---|---|

| Alanine Scanning Mutagenesis | Identify key "hot spot" residues critical for binding. | Replacing Arg or Trp with Ala to confirm their importance. | d-nb.info |

| Side-Chain SAR | Optimize interactions and tune selectivity. | Substituting D-Phe with para-substituted phenylalanines. | nih.govmdpi.com |

| Cyclization | Increase stability and receptor affinity by reducing conformational entropy. | Lactam, disulfide, or 'click' chemistry-based cyclization. | mdpi.comresearchgate.net |

| Incorporation of D- or Unnatural Amino Acids | Enhance proteolytic stability and explore new conformational space. | Use of D-Phe instead of L-Phe to increase potency. | mdpi.com |

| Backbone Torsion Angle Constraints | Pre-organize the peptide into its bioactive conformation for higher affinity/selectivity. | Constraining Ψ and χ angles at the Trp position. | nih.gov |

Advanced Analytical and Characterization Methodologies in Peptide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is an indispensable tool for the analysis and purification of synthetic peptides like c(his-D-phe-arg-trp-Aoc). This technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (commonly C8 or C18 silica) and a polar mobile phase, which typically consists of a gradient of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA).

In the context of peptides based on the core sequence His-D-Phe-Arg-Trp, RP-HPLC is used for two primary purposes:

Preparative Separation: Following solid-phase peptide synthesis (SPPS), the crude peptide product contains the target molecule along with various impurities, such as deletion sequences, incompletely deprotected peptides, and other side-products. Preparative RP-HPLC is used to isolate and purify the desired peptide from this complex mixture.

Purity Assessment: Analytical RP-HPLC is employed to determine the purity of the final peptide product. The sample is injected into the HPLC system, and the eluting compounds are detected by UV absorbance, typically at a wavelength of 214 nm where the peptide backbone absorbs light. mdpi.com The purity is calculated by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total area of all observed peaks. For research-grade peptides, a purity of >95% is generally required. mdpi.com

Studies on various derivatives of the His-D-Phe-Arg-Trp sequence, including those with an 8-aminooctanoic acid (Aoc) linker, consistently report the use of RP-HPLC for both purification and final purity determination, often achieving purities well above 90%. nih.govnih.govsnmjournals.org

Table 1: Examples of HPLC Purity Assessment for Related Peptides This table is interactive. You can sort and filter the data.

| Compound/Derivative | Purity Level | Method | Source |

|---|---|---|---|

| HYNIC-Aoc-Nle-CycMSHhex | >90% | RP-HPLC | nih.gov |

| Al18F-NOTA-AocNle-CycMSHhex | >90% | HPLC | nih.gov |

| CCZ01071 (Aoc linker) | >98% | HPLC | snmjournals.org |

| DOTA-Aoc-D-Phe-(D-Lys6-GnRH) | >95% | RP-HPLC | nih.gov |

| General Tetrapeptides | >95% | Analytical RP-HPLC | mdpi.com |

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS)) for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical step in peptide characterization to confirm that the correct molecule was synthesized. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large, thermally labile biomolecules like peptides.

In ESI-MS, a solution of the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated peptide ions (e.g., [M+H]+, [M+2H]2+, etc.) into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio.

The molecular mass of the peptide is determined from the resulting spectrum. For derivatives of the c(His-D-Phe-Arg-Trp) sequence, researchers consistently use ESI-MS to verify the identity of their synthesized compounds by comparing the experimentally observed molecular weight with the calculated theoretical mass. mdpi.comnih.gov This confirmation provides strong evidence of a successful synthesis.

Table 2: Molecular Mass Confirmation of Related Peptides by ESI-MS This table is interactive. You can sort and filter the data.

| Compound/Derivative | Analytical Technique | Finding | Source |

|---|---|---|---|

| HYNIC-Aoc-Nle-CycMSHhex | ESI-MS | Found molecular weight (1257.3) matched the calculated molecular weight. | nih.gov |

| DOTA-Aoc-D-Phe-(D-Lys6-GnRH) | ESI-MS | Found molecular weight matched the calculated molecular weight. | nih.gov |

| General Tetrapeptides | ESI-MS | Peptide molecular mass was confirmed. | mdpi.com |

Advanced Spectroscopic Methods for Detailed Structural Elucidation

While HPLC and MS confirm the purity and molecular mass of c(his-D-phe-arg-trp-Aoc), they provide limited information about its three-dimensional structure. Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are employed for detailed structural elucidation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the solution-state structure of peptides at an atomic level. chemrxiv.org For a peptide, a series of 2D NMR experiments are typically performed:

COSY (Correlated Spectroscopy): Identifies protons that are coupled through chemical bonds, which is useful for identifying amino acid spin systems. uzh.ch

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a given amino acid's spin system, aiding in residue-type identification. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. The resulting NOEs provide the crucial distance restraints needed to calculate the 3D structure of the peptide.

For a cyclic peptide like c(his-D-phe-arg-trp-Aoc), NMR studies would be essential to define the conformation of the peptide backbone and the orientation of the amino acid side chains.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a sensitive technique for examining the secondary structure of peptides in solution. The resulting CD spectrum can provide information on the presence of common secondary structural elements like α-helices, β-sheets, and turns. For a relatively small cyclic peptide, CD can help characterize the conformational properties and assess its stability under different conditions (e.g., temperature or solvent changes). rsc.org

Radiochemical Purity and Stability Assays for Radiolabeled Peptide Derivatives

When a peptide like c(his-D-phe-arg-trp-Aoc) is modified with a chelator and radiolabeled with a radionuclide for molecular imaging (e.g., PET or SPECT), it is crucial to determine its radiochemical characteristics.

Radiochemical Purity: This is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. Radio-HPLC is the standard method for this assessment. The technique is identical to analytical HPLC, but it incorporates a radiation detector in-line with the UV detector. This allows for the simultaneous monitoring of both radioactive and non-radioactive species eluting from the column. The radiochemical purity is calculated as the percentage of the total radioactivity found in the peak corresponding to the intact radiolabeled peptide. High radiochemical purity (>95%) is essential to ensure that the observed signal in an imaging study originates from the target radiotracer and not from radioactive impurities. snmjournals.org Studies on radiolabeled peptides containing the Aoc linker or the His-D-Phe-Arg-Trp core sequence routinely report radiochemical purities exceeding 90-99%. nih.govsnmjournals.orgacs.org

Stability Assays: The stability of the radiolabeled peptide is evaluated to ensure it remains intact after preparation and administration. In vitro stability is often tested by incubating the radiotracer in relevant biological media, such as human serum or saline, for various time periods. rsc.org Samples are taken at different time points and analyzed by radio-HPLC to quantify any degradation or release of the radionuclide. In vivo stability can also be assessed by analyzing metabolites in urine or blood samples from animals that have been administered the radiotracer. acs.org For example, the in vivo stability of a 68Ga-labeled peptide was confirmed by analyzing mouse urine, which showed that ≥98% of the peptide remained intact one hour post-injection. acs.org

Table 3: Radiochemical Purity of Related Radiolabeled Peptides This table is interactive. You can sort and filter the data.

| Radiolabeled Peptide | Radiochemical Purity | Method | Source |

|---|---|---|---|

| [68Ga]Ga-CCZ01099 | >99% | Analytical HPLC | acs.org |

| Al18F-NOTA-AocNle-CycMSHhex | >90% | HPLC | nih.gov |

| 18F-labeled CCZ01071 (Aoc linker) | >95% | HPLC | snmjournals.org |

| 111In-DOTA-Aoc-D-Phe-(D-Lys6-GnRH) | >98% | RP-HPLC | nih.gov |

Future Directions in Fundamental Peptide Research and Advanced Ligand Design

Development of Next-Generation Peptide Analogues with Enhanced Receptor Selectivity and Potency

The quest for next-generation peptide analogues of molecules like c(His-D-Phe-Arg-Trp-Aoc) is driven by the need for enhanced receptor selectivity and potency, which are critical for therapeutic applications. The core tetrapeptide sequence, His-D-Phe-Arg-Trp, is a well-established pharmacophore responsible for the pharmacological activity at melanocortin receptors (MCRs). nih.govacs.org Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core can dramatically influence binding affinity and functional activity.

Cyclization of these peptides is a key strategy to enhance potency. acs.org Furthermore, the introduction of unnatural amino acids and modifications to the peptide backbone have led to the development of highly selective and potent ligands. For instance, systematic substitution of the His residue has been shown to be a determinant for selectivity between melanocortin receptor subtypes, such as MC3R and MC4R. nih.gov

Researchers have also explored the use of various peptide scaffolds to constrain the pharmacophore in a bioactive conformation. Animal-derived macrocyclic disulfide-rich antimicrobial peptide scaffolds have been successfully used to design MC4R agonists with increased selectivity over other melanocortin receptors. nih.govacs.org Similarly, plant-derived cyclic scaffolds, like the sunflower trypsin inhibitor-1 (SFTI-1), have been employed to engineer peptide agonists with picomolar potency and high selectivity towards MC1R. nih.gov The incorporation of the His-Phe-Arg-Trp (HFRW) motif into these stable scaffolds has yielded selective ligands with low nanomolar affinity. nih.gov

N-terminal "capping" of the core tetrapeptide with linear, cyclic, or aromatic moieties has also been shown to influence potency. For example, an octanoyl capping group resulted in a significant increase in potency at MC1R, MC3R, and MC4R. nih.gov These strategies highlight the potential for creating a diverse library of analogues with fine-tuned pharmacological profiles.

| Modification Strategy | Resulting Improvement | Example Scaffold/Analogue |

| Cyclization | Enhanced Potency | Click-chemistry mediated cyclized peptides |

| His Substitution | Increased MC4R/MC3R Selectivity | Penta-c[Asp-5-ClAtc-DPhe-Arg-Trp-Lys]-NH2 |

| Scaffold Grafting | High Potency and Selectivity | Protegrin-4-like-peptide-1 (Pr4LP1) |

| N-terminal Capping | Increased Potency | Octanoyl-His-D-Phe-Arg-Trp-NH2 |

This table summarizes strategies for developing next-generation peptide analogues with enhanced receptor selectivity and potency.

Elucidation of Novel Molecular Targets and Signaling Pathways Beyond Current Knowledge

While the primary targets of c(His-D-Phe-Arg-Trp-Aoc) analogues are the melanocortin receptors, there is growing interest in identifying novel molecular targets and elucidating signaling pathways beyond the canonical Gαs-cAMP pathway. The activation of MCRs can lead to a range of cellular responses, and there is evidence for signaling through other G protein alpha subunits, such as Gαi and Gαq/11. frontiersin.org

Furthermore, some novel peptide MC4R ligands have been shown to recruit β-arrestin-2 with greater efficacy and potency compared to the endogenous agonist α-MSH, suggesting a potential for biased agonism. nih.gov This opens up the possibility of designing ligands that selectively activate certain downstream pathways, which could lead to more targeted therapeutic effects with fewer side effects.

The melanocortin system is also known to be involved in a variety of physiological processes beyond its well-established roles, including inflammation. mdpi.com MC1R, MC3R, and MC5R are present in cells that mediate inflammation, and their activation can influence the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com This suggests that peptides like c(His-D-Phe-Arg-Trp-Aoc) could have therapeutic potential in inflammatory diseases. The exploration of these non-canonical pathways and novel targets is a key area of future research.

Application of Artificial Intelligence and Machine Learning in Peptide Design and Prediction of Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide design and the prediction of their interactions with biological targets. These computational tools can analyze vast datasets of peptide sequences and their corresponding activities to identify patterns and relationships that are not apparent through traditional methods. nih.govresearchgate.net

For peptides targeting melanocortin receptors, ML models can be trained on existing SAR data to predict the binding affinity and selectivity of novel analogues. nih.gov This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. For instance, ML-based approaches can be used to engineer multifunctional peptides with desired properties such as high melanin binding, cell-penetration, and low cytotoxicity. nih.gov

Furthermore, deep learning models like TPepPro are being developed to predict peptide-protein interactions with high accuracy. nih.gov These models can utilize both sequential and structural features of peptides and proteins to make their predictions. nih.gov Such tools can be invaluable for understanding how peptides like c(His-D-Phe-Arg-Trp-Aoc) interact with their receptors and for designing new peptides with improved binding characteristics. The integration of AI and ML into the peptide design workflow holds immense promise for the development of novel therapeutics.

Comprehensive Analysis of Peptide-Protein Interaction Interfaces at Atomic Resolution

A detailed understanding of the interactions between a peptide and its receptor at the atomic level is crucial for rational drug design. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have enabled the determination of high-resolution structures of melanocortin receptors in complex with their ligands. nih.gov

These structures have provided unprecedented insights into the binding modes of both endogenous and synthetic peptides. nih.gov For example, the cryo-EM structure of the MC5R-Gs complex with the potent synthetic agonist PG-901 has revealed how this shorter peptide maintains massive interactions with the receptor by expanding hydrophobic and stacking contacts. nih.gov The structures of MC3R and MC5R have also shed light on the structural basis of subtype selectivity for different melanocortin peptides. nih.gov

These atomic-resolution structures allow for a detailed analysis of the key residues involved in binding and activation. This information is invaluable for the design of next-generation analogues with improved affinity and selectivity. By understanding the precise molecular interactions, researchers can make targeted modifications to the peptide sequence to optimize its binding properties.

| Receptor | Ligand | Resolution (Å) | Key Findings |

| MC3R-Gs | γ-MSH | 2.86 | Structural basis of γ-MSH selectivity |

| MC5R-Gs | α-MSH | 2.73 | Consistent recognition pattern of α-MSH |

| MC5R-Gs | PG-901 | 2.59 | Expanded hydrophobic and stacking contacts |

| MC2R-Gs-MRAP1 | ACTH | N/A | Role of MRAP1 in stabilizing ACTH binding |

This table presents a selection of cryo-EM structures of melanocortin receptors with their ligands, highlighting the resolution and key findings.

Integration of Multi-Omics Data for a Holistic Understanding of Peptide Actions in Biological Systems

To gain a comprehensive understanding of the biological actions of peptides like c(His-D-Phe-Arg-Trp-Aoc), it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. diva-portal.orgdiva-portal.orgnih.gov This integrative approach allows researchers to move beyond a single target and pathway and to view the system as a whole. wur.nl

For instance, by combining transcriptomic and metabolomic data, it is possible to identify the key genes and metabolic pathways that are affected by the activation of melanocortin receptors. mdpi.com This can provide valuable insights into the downstream effects of these peptides and help to identify potential biomarkers of their activity.

A recent Ph.D. thesis described a novel workflow that combines thermal proteome profiling with inferred transcription factor activity and pathway analysis to study the interactions of melanocyte-stimulating hormone with melanocortin receptors. diva-portal.orgdiva-portal.org This type of multifaceted analysis can help to unravel the complex signaling networks that are modulated by these peptides. The integration of multi-omics data is a powerful approach for generating a holistic view of peptide actions and for identifying novel therapeutic targets and strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing c(his-D-phe-arg-trp-Aoc) with high purity, and how can researchers validate yield reproducibility?

- Methodological Answer :

- Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, optimizing coupling reagents (e.g., HBTU/DIPEA).

- Step 2 : Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Step 3 : Validate purity (>95%) using analytical HPLC and mass spectrometry (MS). For reproducibility, document batch-specific variables (e.g., temperature, solvent ratios) and perform triplicate syntheses .

- Data Table Example :

| Batch | Yield (%) | Purity (%) | Retention Time (min) |

|---|---|---|---|

| 1 | 72 | 96 | 12.4 |

| 2 | 68 | 95 | 12.5 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing c(his-D-phe-arg-trp-Aoc)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to confirm backbone connectivity and stereochemistry.

- Circular Dichroism (CD) : Assess secondary structure in solution (e.g., α-helix propensity).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±1 ppm accuracy).

- Cross-validate results with independent techniques to minimize instrumental bias .

Q. How should researchers design initial biological activity assays for c(his-D-phe-arg-trp-Aoc)?

- Methodological Answer :

- In vitro : Use cell-based assays (e.g., luciferase reporters for receptor activation) with dose-response curves (EC₅₀ calculation).

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent-only blanks.

- Replication : Perform assays in triplicate, with at least two independent experiments to account for plate-to-plate variability .

Advanced Research Questions

Q. How can researchers optimize c(his-D-phe-arg-trp-Aoc) stability under physiological conditions without altering bioactivity?

- Methodological Answer :

- Formulation Screening : Test lipid nanoparticles, cyclodextrins, or PEGylation.

- Stability Metrics : Monitor degradation via HPLC at 37°C in simulated body fluid (pH 7.4) over 24–72 hours.

- Bioactivity Check : Compare pre- and post-formulation EC₅₀ values in functional assays .

Q. What statistical approaches resolve contradictions between in vitro potency and in vivo efficacy data for c(his-D-phe-arg-trp-Aoc)?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., pharmacokinetic differences).

- Factorial Design : Test interactions between variables (e.g., dosage, administration route) using ANOVA or mixed-effects models .

- Example Workflow :

Identify outliers via Grubbs' test.

Apply multivariate regression to isolate key efficacy drivers.

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate the mechanism of c(his-D-phe-arg-trp-Aoc)?

- Methodological Answer :

- Pathway Enrichment : Use tools like STRING or KEGG to map differentially expressed genes/proteins.

- Network Pharmacology : Construct interaction networks (e.g., Cytoscape) to identify hub targets.

- Validation : Confirm findings with siRNA knockdown or CRISPR-Cas9 models .

Q. What computational strategies predict c(his-D-phe-arg-trp-Aoc) interactions with off-target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide for binding affinity predictions.